molecular formula C11H12ClNO4 B061313 Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 191024-17-6

Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B061313
CAS No.: 191024-17-6
M. Wt: 257.67 g/mol
InChI Key: DEIOKFOOELDPJF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate can be compared to other similar compounds, such as:

Biological Activity

Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS Number: 148703-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex heterocyclic structure that contributes to its biological activity. The molecular formula is C9H8ClNO4C_9H_8ClNO_4 with a molecular weight of approximately 229.617 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H8ClNO4C_9H_8ClNO_4
Molecular Weight229.617 g/mol
LogP1.972
PSA (Polar Surface Area)81.78 Ų

Antiviral Activity

Recent studies have indicated that derivatives of the benzo[d][1,4]dioxine scaffold exhibit antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against various viral infections. A study reported that modifications to the amino group significantly enhanced antiviral activity against Tobacco Mosaic Virus (TMV), with some derivatives achieving over 40% inactivation at concentrations of 500 mg/L .

Anticancer Potential

The compound's anticancer potential has also been explored through structure-activity relationship studies. Research indicates that modifications in the dioxine ring can lead to enhanced cytotoxicity against cancer cell lines. For example, certain analogs demonstrated IC50 values in the low micromolar range against various cancer types, suggesting a promising avenue for further development .

Anticonvulsant Effects

This compound and its derivatives have been investigated for anticonvulsant activity. In preclinical models, these compounds exhibited significant protective effects against induced seizures, indicating their potential as new anticonvulsant agents .

Case Studies and Experimental Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antiviral Study : A series of derivatives were tested against TMV, showing that specific substitutions on the amino group significantly increased antiviral potency compared to unmodified compounds .
  • Anticancer Study : A comprehensive SAR analysis revealed that introducing halogen substituents on the aromatic ring improved cytotoxicity in various cancer cell lines. For instance, compounds with chloro or bromo groups exhibited enhanced activity compared to their non-substituted counterparts .
  • Neuropharmacological Study : In vivo models demonstrated that certain derivatives could reduce seizure frequency and severity in animal models of epilepsy, supporting their potential as therapeutic agents for seizure disorders .

Properties

IUPAC Name

ethyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-2-15-11(14)6-5-7(12)8(13)10-9(6)16-3-4-17-10/h5H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIOKFOOELDPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C2=C1OCCO2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578555
Record name Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191024-17-6
Record name Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191024-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

37 g (0.165 mol) of ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate dissolved in 370 ml of dioxane are introduced into a 1 l round-bottomed flask, 23.2 g (0.174 mol) of N-chlorosuccinimide are added, at room temperature and with magnetic stirring, and the mixture is stirred overnight. It is diluted with water, extracted with ethyl acetate and, after the usual processing of the organic phase, 42 g of compound are obtained, which product is recrystallized from a mixture of diethyl ether and diisopropyl ether.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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